molecular formula C10H19IO3 B8574294 Iodomethyl octyl carbonate CAS No. 920967-15-3

Iodomethyl octyl carbonate

Cat. No. B8574294
M. Wt: 314.16 g/mol
InChI Key: SZHNFUZDNHJYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05607691

Procedure details

To a solution of chloromethyl octyl carbonate (1.14 g, 0.005 mol) in acetone (10 ml) was added sodium iodide (2.3 g, 0.015 mol). The mixture was stirred for 3 hours, concentrated invacuo, and dissolved in dichloromethane (50 ml). This solution was washed with saturated aqueous sodium chloride, aqueous sodium thiosulfate, and saturated aqueous sodium chloride, dried (sodium sulfate) and concentrated invacuo to yield iodomethyl octyl carbonate (1.14 g).
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:14])([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[O:2][CH2:3]Cl.[I-:15].[Na+]>CC(C)=O>[C:1](=[O:14])([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[O:2][CH2:3][I:15] |f:1.2|

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
C(OCCl)(OCCCCCCCC)=O
Name
Quantity
2.3 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated invacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane (50 ml)
WASH
Type
WASH
Details
This solution was washed with saturated aqueous sodium chloride, aqueous sodium thiosulfate, and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated invacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(OCI)(OCCCCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.